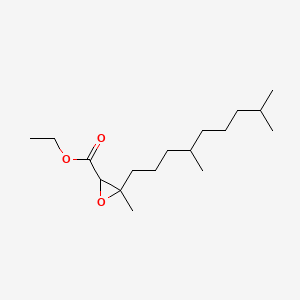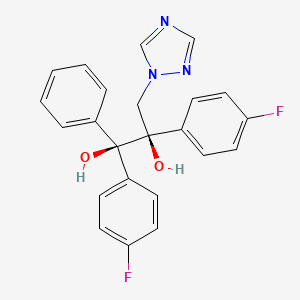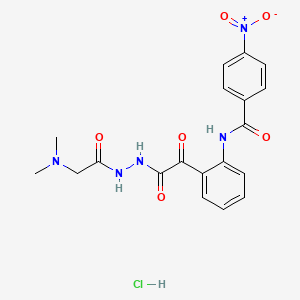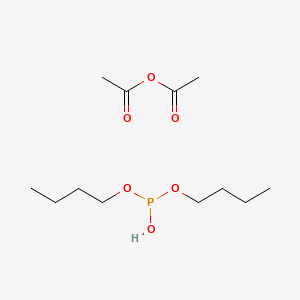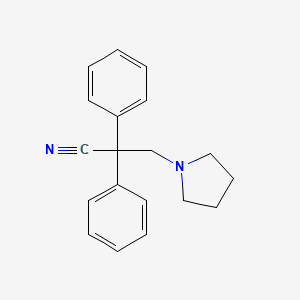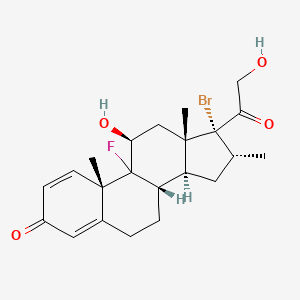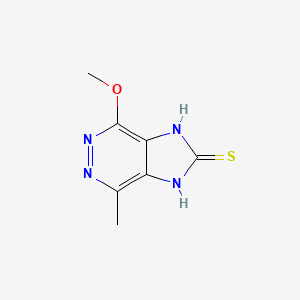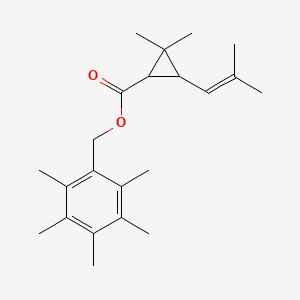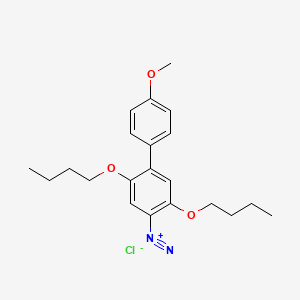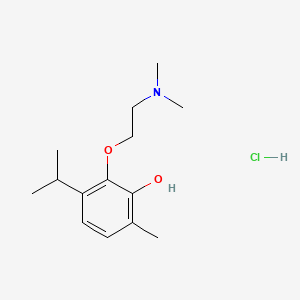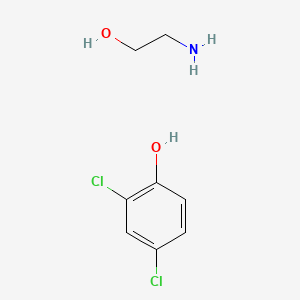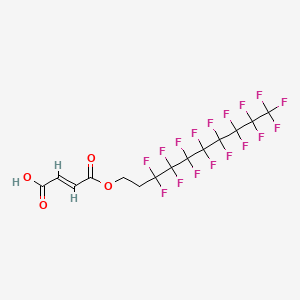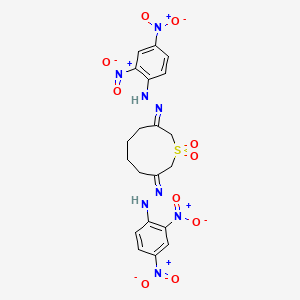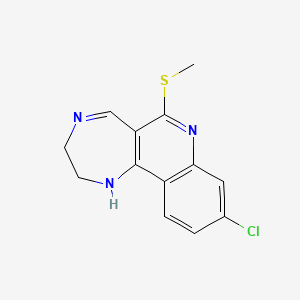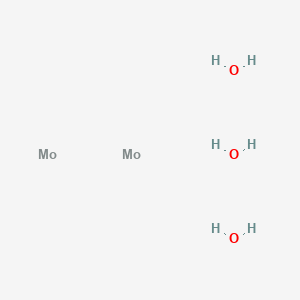
Molybdenum oxide (Mo2O3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molybdenum oxide (Mo2O3) is an inorganic compound composed of molybdenum and oxygen. It is one of the several oxides of molybdenum and is known for its unique properties and applications in various fields. Molybdenum oxide is typically found in a crystalline form and is used in a variety of industrial and scientific applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Molybdenum oxide can be synthesized through various methods, including:
Reduction of Molybdenum Trioxide (MoO3): This involves reducing molybdenum trioxide with hydrogen at high temperatures to produce molybdenum oxide.
Thermal Decomposition: Molybdenum oxide can also be prepared by the thermal decomposition of ammonium molybdate or other molybdenum-containing compounds.
Industrial Production Methods: In industrial settings, molybdenum oxide is often produced by roasting molybdenum disulfide (MoS2) in the presence of oxygen. The reaction is as follows: [ 2 MoS_2 + 7 O_2 \rightarrow 2 MoO_3 + 4 SO_2 ] The resulting molybdenum trioxide can then be reduced to molybdenum oxide using hydrogen or other reducing agents.
Análisis De Reacciones Químicas
Types of Reactions: Molybdenum oxide undergoes various chemical reactions, including:
Oxidation: Molybdenum oxide can be further oxidized to form higher oxides such as molybdenum trioxide (MoO3).
Reduction: It can be reduced to lower oxidation states, including molybdenum dioxide (MoO2).
Substitution: Molybdenum oxide can participate in substitution reactions with other compounds.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or other oxidizing agents at elevated temperatures.
Reduction: Commonly uses hydrogen or carbon monoxide as reducing agents.
Substitution: Involves various reagents depending on the desired product.
Major Products Formed:
Oxidation: Molybdenum trioxide (MoO3)
Reduction: Molybdenum dioxide (MoO2)
Substitution: Various molybdenum-containing compounds
Aplicaciones Científicas De Investigación
Molybdenum oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including oxidation and hydrogenation reactions.
Biology: Investigated for its potential use in biological systems due to its catalytic properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of alloys, ceramics, and as a catalyst in petrochemical processes.
Mecanismo De Acción
The mechanism by which molybdenum oxide exerts its effects is primarily through its ability to act as a catalyst. It facilitates various chemical reactions by providing an active surface for the reactants to interact. The molecular targets and pathways involved depend on the specific reaction and application. For example, in catalytic oxidation reactions, molybdenum oxide provides active sites for the adsorption and activation of oxygen molecules, which then react with the substrate.
Comparación Con Compuestos Similares
Molybdenum oxide can be compared with other molybdenum oxides, such as:
Molybdenum Trioxide (MoO3): Known for its use as a catalyst and in the production of molybdenum metal.
Molybdenum Dioxide (MoO2): Used in the production of molybdenum metal and as a catalyst in various reactions.
Uniqueness: Molybdenum oxide (Mo2O3) is unique due to its specific oxidation state and properties, which make it suitable for certain catalytic applications that other molybdenum oxides may not be as effective in.
Propiedades
Número CAS |
1313-29-7 |
|---|---|
Fórmula molecular |
H6Mo2O3 |
Peso molecular |
245.9 g/mol |
Nombre IUPAC |
molybdenum;trihydrate |
InChI |
InChI=1S/2Mo.3H2O/h;;3*1H2 |
Clave InChI |
ZHAZHVYJQLBFNS-UHFFFAOYSA-N |
SMILES canónico |
O.O.O.[Mo].[Mo] |
Descripción física |
Grayish-black solid; [Merck Index] Insoluble in water; [Hawley] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


